molecular formula C11H15ClN4O B1500938 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide CAS No. 1065484-53-8

2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide

Cat. No.: B1500938
CAS No.: 1065484-53-8
M. Wt: 254.71 g/mol
InChI Key: JFSSQQQCYCUUIF-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide is a synthetic organic compound with the molecular formula C12H17ClN4O and a molecular weight of 268.74 g/mol. This molecule features a piperidine ring, a significant scaffold in medicinal chemistry, which is substituted at the 3-position with an acetamide group and at the 1-position with a pyrazine ring . The chloroacetamide moiety is a reactive functional group that makes this compound a valuable chemical intermediate or building block in organic synthesis and medicinal chemistry research, particularly for the development of more complex molecules. Compounds with piperazine and piperidine cores are extensively studied for their wide range of pharmacological activities, and the presence of the pyrazine heterocycle further enhances its potential as a key fragment in drug discovery . Researchers may utilize this compound in the design and synthesis of novel molecules for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-N-(1-pyrazin-2-ylpiperidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-6-11(17)15-9-2-1-5-16(8-9)10-7-13-3-4-14-10/h3-4,7,9H,1-2,5-6,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSSQQQCYCUUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671566
Record name 2-Chloro-N-[1-(pyrazin-2-yl)piperidin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-53-8
Record name 2-Chloro-N-[1-(pyrazin-2-yl)piperidin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide, a compound with the molecular formula C11H15ClN4OC_{11}H_{15}ClN_{4}O and a molecular weight of 254.72 g/mol, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazine moiety and a chloroacetamide group. Its structure is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro evaluations demonstrated significant activity against various pathogens. For instance, the minimum inhibitory concentration (MIC) values for derivatives of similar structures ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound exhibited not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial in treating persistent infections.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.220.2570
Staphylococcus epidermidis0.250.3065

Anticancer Activity

The compound has shown potential in anticancer research . One study indicated that derivatives with similar structural features displayed cytotoxicity against FaDu hypopharyngeal tumor cells, with some compounds inducing apoptosis more effectively than traditional chemotherapeutic agents like bleomycin . The mechanism appears to involve the disruption of cellular processes essential for tumor growth.

Case Study: Cytotoxicity in Cancer Cells

In a controlled study, various derivatives were tested for their effect on cell viability in cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 μM, suggesting a promising avenue for further development as anticancer agents.

Enzyme Inhibition

The compound has also been identified as an inhibitor of key enzymes involved in various biological processes. Notably, it has shown inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR . These enzymes are critical targets in the development of antimicrobial and anticancer therapies.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

Toxicity Profile

Toxicity assessments have indicated that the compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to standard toxic agents like Triton X-100 . Furthermore, noncytotoxicity was confirmed with IC50 values exceeding 60 μM, suggesting a favorable safety profile for potential therapeutic applications.

Scientific Research Applications

Anti-Tubercular Activity

Research has indicated that 2-chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide exhibits significant biological activity against Mycobacterium tuberculosis. In vitro studies have demonstrated its effectiveness in inhibiting the growth of this pathogen, suggesting its potential as an anti-tubercular agent. The compound's structural components facilitate interactions with specific biological targets, which may lead to the modulation of cellular pathways involved in microbial growth inhibition.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it possesses the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps that emphasize the importance of reaction conditions and purification techniques. The compound can be synthesized through the reaction of piperidine derivatives with chloroacetyl chloride, followed by substitution reactions involving pyrazine moieties.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of Mycobacterium tuberculosis, with IC50 values indicating potent activity against this pathogen. These findings suggest that further development could lead to new anti-tubercular therapies.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target proteins involved in microbial resistance pathways. These studies provide insights into how structural modifications could enhance its efficacy as a therapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group serves as a primary site for nucleophilic substitution, enabling functional group transformations:

Reaction Type Reagents/Conditions Products Key Observations
Thiol substitutionSodium ethoxide, ethanol, 80°C2-((Pyridin-2-ylthio)-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamideForms stable thioether intermediates for cyclization .
Amine displacementPiperidine, refluxPiperidine-substituted derivativesSteric hindrance from the piperidine ring moderates reaction rates .

These reactions are critical for synthesizing analogs with modified bioactivity .

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic systems:

Cyclization Pathway Conditions Products Applications
Thienopyridine formationEthanolic NaOEt, 70°CThieno[2,3-b]pyridine-2-carboxamide derivativesEnhances planar aromaticity for DNA intercalation studies .
Piperazine couplingPiperazine, K₂CO₃, DMFBis-thienopyridine piperazine hybridsUsed in multitarget drug design for neurological disorders .

Cyclization often proceeds via intermediates like 3a–d , which are isolable at lower temperatures .

Hydrolysis Reactions

Controlled hydrolysis modifies the acetamide moiety:

Hydrolysis Type Conditions Products Structural Impact
Acidic hydrolysis6M HCl, refluxCarboxylic acid derivativesCleaves the amide bond, enabling carboxylate salt formation.
Basic hydrolysisNaOH (aq), 60°CFree amine and chloroacetate ionsRetains pyrazine ring integrity but reduces bioavailability.

Hydrolysis products are often precursors for further functionalization.

Catalytic Hydrogenation

The pyrazine ring undergoes partial or full reduction:

Reduction Site Catalyst/Conditions Products Biological Relevance
Pyrazine ringH₂, Pd/C, ethanolPartially saturated dihydropyrazine derivativesImproves metabolic stability while retaining target affinity.
Piperidine ringH₂, PtO₂, acetic acidFully saturated piperidine analogsReduces conformational flexibility but enhances solubility.

Selective hydrogenation requires careful catalyst choice to avoid over-reduction.

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed couplings:

Coupling Type Catalyst/Ligand Products Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-acetamide hybridsExpands π-system for enhanced receptor binding.
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-arylated piperidine derivativesModifies pharmacokinetic profiles in lead optimization.

Cross-coupling reactions broaden structural diversity for structure-activity relationship (SAR) studies.

Biological Activity Correlation

Reaction-derived analogs show distinct pharmacological effects:

Analog Structure Modification Bioactivity (IC₅₀) Target
Thienopyridine-carboxamideCyclization0.8 µM (Tuberculosis H37Rv strain)Enoyl-ACP reductase inhibition .
Piperazine-bis(acetamide)Dimeric coupling12 nM (Dopamine D3 receptor)Neuromodulation in Parkinson’s disease models.

These findings underscore the compound’s versatility in medicinal chemistry .

Comparison with Similar Compounds

Pyrazine vs. Pyrazole Derivatives

  • Pyrazole-containing analog: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (CAS: Unspecified) replaces pyrazine with a pyrazole ring (C₃H₃N₂), introducing additional substitution sites (e.g., 4-chlorophenyl and cyano groups). Pyrazoles are less electron-deficient than pyrazines, which may alter solubility and target affinity .

Thiazole and Oxadiazole Derivatives

  • Thiazole analog: 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide (CAS: 1065484-54-9) incorporates a sulfur-containing thiazole ring. Thiazoles are known for their metabolic stability and role in kinase inhibition, suggesting divergent biological applications compared to pyrazine derivatives .
  • Oxadiazole analog : 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide (CAS: Unspecified) features an oxadiazole ring, an electron-withdrawing group that may enhance electrophilic reactivity. Such modifications are common in prodrug design .

Anticancer Activity

  • Thiadiazole-phenoxy derivatives: In , phenoxy-substituted analogs of 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide demonstrated cytotoxicity against Caco-2 (IC₅₀ = 1.8 µM for compound 7d). Fluoro-phenoxy substituents enhanced activity, highlighting the importance of lipophilic groups .
  • Chlorine at the pyridine 5-position may improve membrane permeability .

Physicochemical Properties

  • Crystallography : 2-Chloro-N-(2,4-dimethylphenyl)acetamide () forms intermolecular N–H⋯O hydrogen bonds in the solid state, stabilizing its crystal lattice. Substituents at ortho/meta/para positions on aromatic rings significantly affect packing efficiency and solubility .

Preparation Methods

Reaction Conditions

  • Reagents: 1-pyrazin-2-yl-piperidin-3-yl amine, 2-chloroacetyl chloride, base (commonly triethylamine or sodium carbonate).
  • Solvent: Anhydrous solvents such as dichloromethane (DCM), chloroform, or ethanol are typically used.
  • Temperature: The reaction is often conducted at low temperatures (0–5 °C) initially to control the exothermic acylation, then allowed to warm to room temperature.
  • Time: Reaction times range from 1 to 4 hours depending on scale and conditions.

Procedure Outline

  • Amine Dissolution: Dissolve the 1-pyrazin-2-yl-piperidin-3-yl amine in anhydrous solvent under inert atmosphere.
  • Base Addition: Add a stoichiometric amount of base to scavenge the hydrochloric acid formed.
  • Acylation: Slowly add 2-chloroacetyl chloride dropwise while maintaining the temperature at 0–5 °C.
  • Stirring: Continue stirring for 1–4 hours, allowing the reaction to proceed to completion.
  • Work-up: Quench the reaction by adding water, extract the organic phase, wash with aqueous base and brine, dry over anhydrous sodium sulfate.
  • Purification: Purify the crude product by recrystallization or column chromatography.

Representative Data Table of Reaction Parameters

Parameter Typical Range/Value Notes
Amine precursor 1-pyrazin-2-yl-piperidin-3-yl amine Purity > 95% recommended
Acylating agent 2-chloroacetyl chloride Freshly distilled or high purity
Base Triethylamine or sodium carbonate Stoichiometric or slight excess
Solvent Dichloromethane, chloroform, ethanol Anhydrous conditions
Temperature 0–5 °C initially, then room temperature Controls reaction rate and selectivity
Reaction time 1–4 hours Monitored by TLC or HPLC
Yield 70–90% Depends on purity and work-up

Mechanistic Insights and Research Findings

  • The acylation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, forming the amide bond.
  • The presence of the pyrazine ring and piperidine moiety can influence the nucleophilicity of the amine and steric factors, requiring optimized reaction conditions.
  • Use of a base is critical to neutralize HCl and prevent side reactions such as hydrolysis or polymerization.
  • Purification techniques such as recrystallization from ethanol or ethyl acetate mixtures yield high-purity products suitable for further applications.

Comparative Analysis with Related Compounds

In related research on 2-chloro-N-arylacetamides, the preparation method involving direct acylation of arylamines with 2-chloroacetyl chloride under basic conditions has been well established. The methodology for this compound aligns closely with these protocols, indicating a robust and reproducible synthetic route.

Summary Table of Key Preparation Methods from Literature

Reference Method Description Key Reagents & Conditions Yield (%) Notes
Stirring arylamine with 2-chloroacetyl chloride under basic conditions 2-chloroacetyl chloride, arylamine, NaOEt, ethanol 70–85 Applicable to N-aryl and heterocyclic amines
Patent method for related acetamide derivatives Base (DIPEA), chloroacetyl derivatives, inert atmosphere 75–90 Emphasis on purity and scalability
Extraction and recrystallization post reaction Organic solvent extraction, recrystallization 80–91 Purification step critical for yield

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide
Reactant of Route 2
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2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide

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